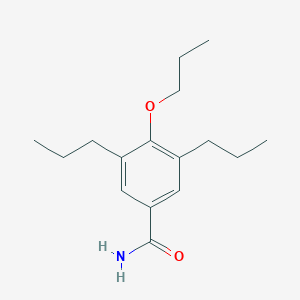

4-Propoxy-3,5-dipropylbenzamide

Descripción

4-Propoxy-3,5-dipropylbenzamide is a benzamide derivative characterized by a propoxy group (-OCH₂CH₂CH₃) at the 4-position and propyl groups (-CH₂CH₂CH₃) at the 3- and 5-positions of the benzene ring. The amide functional group (-CONH₂) at the 1-position distinguishes it from ester or carboxylic acid analogs.

Propiedades

Número CAS |

100243-37-6 |

|---|---|

Fórmula molecular |

C16H25NO2 |

Peso molecular |

263.37 g/mol |

Nombre IUPAC |

4-propoxy-3,5-dipropylbenzamide |

InChI |

InChI=1S/C16H25NO2/c1-4-7-12-10-14(16(17)18)11-13(8-5-2)15(12)19-9-6-3/h10-11H,4-9H2,1-3H3,(H2,17,18) |

Clave InChI |

NRCVQALKJYLUTK-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=CC(=C1OCCC)CCC)C(=O)N |

SMILES canónico |

CCCC1=CC(=CC(=C1OCCC)CCC)C(=O)N |

Otros números CAS |

100243-37-6 |

Sinónimos |

3,5-Dipropyl-4-propoxybenzamide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 4-Propoxy-3,5-dipropylbenzamide but differ in substituents, leading to distinct physicochemical and functional properties:

a) Methyl 4-Propoxy-3,5-dichlorobenzoate (4g)

- Structure : Propoxy group at the 4-position, chlorine atoms at 3- and 5-positions, and a methyl ester (-COOCH₃) at the 1-position.

- Key Differences :

- Chlorine substituents (electron-withdrawing) vs. propyl groups (electron-donating) influence electronic properties and reactivity.

- Ester group vs. amide group alters solubility and stability.

- Synthesis : Synthesized from 4-hydroxy-3,5-dichlorobenzoic acid using K₂CO₃ and iodopropane in DMF, yielding 78% as a yellow-brown oil .

b) 4-Propoxy-3,5-dichlorobenzoic Acid (5g)

- Structure : Propoxy and chlorine substituents at 4-, 3-, and 5-positions, with a carboxylic acid (-COOH) group.

- Key Differences :

c) N,N-Dimethyl-4-prop-2-enoxy-3,5-dipropylbenzamide

- Structure : Allyloxy (-OCH₂CH=CH₂) group at the 4-position and dimethylamide (-CON(CH₃)₂) at the 1-position.

- Dimethylamide reduces hydrogen-bonding capacity compared to the primary amide.

- Applications : Industrial use only, with restricted handling guidelines .

d) 4-Methallyloxy-3,5-dipropylbenzamide

Functional and Application Differences

- Electrophilic Reactivity :

- Biological Activity: Caffeic acid (3,4-dihydroxybenzeneacrylic acid, ) shares a benzene core but exhibits antioxidant properties due to phenolic groups, unlike the amide derivatives . The primary amide in 4-Propoxy-3,5-dipropylbenzamide may enhance bioavailability compared to ester or dimethylamide analogs.

Physicochemical Properties

| Property | 4-Propoxy-3,5-dipropylbenzamide (Predicted) | Methyl 4-propoxy-3,5-dichlorobenzoate | 4-Methallyloxy-3,5-dipropylbenzamide |

|---|---|---|---|

| Melting Point | ~100–120°C (estimated) | Oil (liquid at RT) | Likely solid |

| Solubility | Moderate in polar solvents | High in organic solvents | Low in water |

| Stability | Stable under inert conditions | Hydrolyzes to acid | Thermally stable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.